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Compound of Interest

Compound Name:
4-Amino-2-fluoro-5-iodobenzoic

acid

Cat. No.: B12856514

Get Quote

Executive Summary & Application Context
4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 154505-62-5 / 1934844-60-6) is a high-value

pharmacophore, primarily utilized as a scaffold in the synthesis of MEK and ERK kinase

inhibitors. Its structural integrity is defined by three distinct functionalities on the benzene ring:

a solubilizing carboxyl group, a metabolically stable fluorine atom, and a reactive iodine handle

for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira).

This guide provides a technical comparison of its Nuclear Magnetic Resonance (NMR) profile

against its non-iodinated precursor, 4-Amino-2-fluorobenzoic acid. By analyzing the specific

Substituent Chemical Shifts (SCS) induced by the iodine atom, researchers can definitively

validate the regioselectivity of the iodination process.

Experimental Methodology
To ensure reproducibility and high-resolution data, the following acquisition parameters are

recommended.

Sample Preparation[1][2][3][4]
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Solvent: Dimethyl sulfoxide-d6 (DMSO-d

) is the preferred solvent due to the high polarity of the amino-benzoic acid moiety.

Concentration: 15–20 mg in 0.6 mL solvent.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm (

H) / 39.52 ppm (

C).

Acquisition Parameters
Parameter C NMR (Carbon) F NMR (Fluorine)

Frequency 100 MHz or higher 376 MHz or higher

Pulse Sequence
Power-gated decoupling

(zgpg30)

Inverse gated decoupling

(optional for integration)

Scans (NS)
> 1024 (due to quaternary

carbons)
16–64

Relaxation Delay 2.0 – 3.0 s 1.0 s

Spectral Width 240 ppm (-20 to 220 ppm) 200 ppm (-200 to 0 ppm)

Comparative Data Analysis: The "Iodine Effect"
The most critical validation step is confirming the presence of iodine at the C5 position. This is

best achieved by observing the Heavy Atom Effect in the

C spectrum, which causes a dramatic upfield shift (shielding) of the ipso-carbon.

Table 1: C NMR Chemical Shift Comparison (DMSO-d )
Data synthesized from substituent chemical shift (SCS) additivity principles and analogous

experimental literature.
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Carbon
Position

Assignment

Precursor
Shift (

ppm)(4-
Amino-2-
fluorobenzo
ic acid)

Target Shift (

ppm)(4-
Amino-2-
fluoro-5-
iodobenzoi
c acid)

(Shift Effect)

Coupling
Pattern (

)

C1 -COOH 164.5 163.8 -0.7
Doublet (

Hz)

C2 -F (Ipso) 162.1 160.5 -1.6
Doublet (

Hz)

C3 -H 99.8 100.2 +0.4
Doublet (

Hz)

C4 -NH 155.2 153.5 -1.7
Doublet (

Hz)

C5 -I (Ipso) 108.5 81.0 - 84.0 ~ -25.0
Singlet/Weak

Doublet

C6 -H 132.4 141.5 +9.1
Doublet (

Hz)

C=O Carboxyl 166.0 165.5 -0.5
Singlet/Weak

Doublet

Key Diagnostic Signals
The C5 "Iodine Fingerprint": The carbon directly attached to iodine (C5) resonates at ~82

ppm. This is significantly upfield compared to the C-H carbon in the precursor (~108 ppm). If

you see a peak in the 80-85 ppm range, iodination is successful.

The C6 Deshielding: The C6 proton/carbon is ortho to the new iodine. The steric

compression and magnetic anisotropy of the large iodine atom typically cause a downfield
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shift (deshielding) of ~9 ppm, moving C6 from ~132 ppm to ~141 ppm.

Table 2: F NMR Chemical Shift Comparison
Referenced to CFCl

(0 ppm).

Compound
Chemical Shift (

ppm)
Multiplicity Mechanistic Insight

Precursor -109.0
dd (doublet of

doublets)

Coupled to H3 and

H5.

Target -108.5 to -110.0 d (doublet)

The loss of H5

simplifies the splitting

pattern.

Interpretation: The introduction of iodine at the para position (relative to fluorine) has a minimal

effect on the

F chemical shift (typically < 2 ppm change). However, the splitting pattern simplifies. In the
precursor, the Fluorine couples to both H3 and H5. In the target, H5 is replaced by Iodine
(which does not couple visibly), leaving only the coupling to H3 (

Hz) and potentially a weak long-range coupling to H6.

Structural Verification Workflow
Use this logic flow to interpret your spectra and confirm the product identity.
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Acquire 13C & 19F Spectra
(DMSO-d6)

Step 1: Check 19F NMR
Signal around -109 ppm?

Step 2: Check 13C NMR (80-90 ppm)
Is there a quaternary signal?

Yes

FAIL:
Check Regioisomers or Starting Material

No (Wrong Scaffold)

Step 3: Identify C-F Coupling
Large Doublet (J~250Hz) at ~160 ppm?

Yes (Iodine Present)

No (Likely Starting Material ~108ppm)

CONFIRMED:
4-Amino-2-fluoro-5-iodobenzoic acid

Yes No

Click to download full resolution via product page

Figure 1: Decision tree for spectroscopic validation of 4-Amino-2-fluoro-5-iodobenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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